molecular formula C20H17Cl2N5O2 B285089 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285089
M. Wt: 430.3 g/mol
InChI Key: SKKHUMVTNSRBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. DCPM belongs to the class of triazolopyrimidine derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. In addition, 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in the pathogenesis of various diseases. 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in the detoxification of harmful substances. In addition, 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for use in laboratory experiments. It has high solubility in water and organic solvents, which makes it easy to handle and administer. 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is also stable under various conditions, which makes it suitable for long-term storage. However, 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has some limitations for use in laboratory experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. In addition, 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential area of research is the development of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential synergistic effects of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with other compounds. In addition, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in humans.

Synthesis Methods

The synthesis of 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that include the condensation of 2,4-dichlorobenzaldehyde and 4-methoxyphenyl hydrazine to form the intermediate 7-(2,4-dichlorophenyl)-3-methoxy-1,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide. This intermediate is further reacted with methyl isocyanate to obtain the final product 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.

Scientific Research Applications

7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C20H17Cl2N5O2

Molecular Weight

430.3 g/mol

IUPAC Name

7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H17Cl2N5O2/c1-11-17(19(28)26-13-4-6-14(29-2)7-5-13)18(27-20(25-11)23-10-24-27)15-8-3-12(21)9-16(15)22/h3-10,18H,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

SKKHUMVTNSRBRJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC

SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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